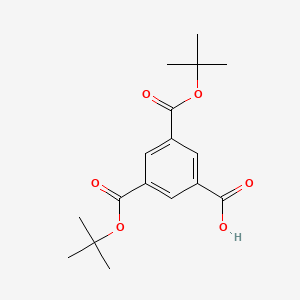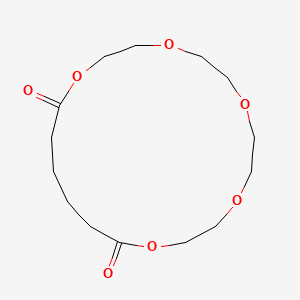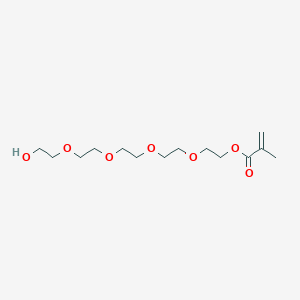
14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate is a chemical compound known for its unique structure and properties. It is an ester of methacrylic acid and a polyether alcohol. This compound is often used in the synthesis of polymers and copolymers due to its ability to undergo free radical polymerization. Its structure includes a methacrylate group, which is reactive and can form cross-linked networks, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate typically involves the esterification of methacrylic acid with a polyether alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Toluene or another suitable organic solvent
- Reaction Time: 6-12 hours
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
- Continuous feeding of methacrylic acid and polyether alcohol into the reactor
- Use of a distillation column to remove water formed during the reaction
- Purification of the product through distillation or recrystallization
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and the corresponding polyether alcohol.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic aqueous solutions are used.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and polyether alcohol.
Scientific Research Applications
14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of hydrogels for wound dressings and tissue engineering.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of 14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group can form free radicals under the influence of initiators, leading to the formation of polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network. This cross-linking imparts mechanical strength and chemical resistance to the resulting material. The polyether segment provides flexibility and hydrophilicity, making the compound suitable for various applications.
Comparison with Similar Compounds
- 14-Hydroxy-3,6,9,12-tetraoxatetradecyl acrylate
- Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
- tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate
Comparison: 14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate is unique due to its methacrylate group, which provides higher reactivity in polymerization reactions compared to similar compounds like 14-Hydroxy-3,6,9,12-tetraoxatetradecyl acrylate. The presence of the polyether segment in its structure also imparts hydrophilicity and flexibility, making it more versatile for applications in biocompatible materials and hydrogels.
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-13(2)14(16)21-12-11-20-10-9-19-8-7-18-6-5-17-4-3-15/h15H,1,3-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIWPZCNGVKMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)
![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)
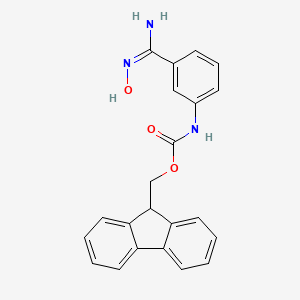
![2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)
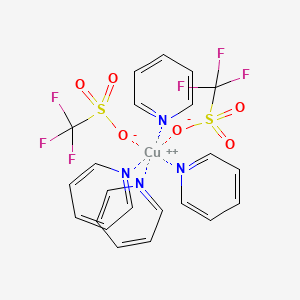

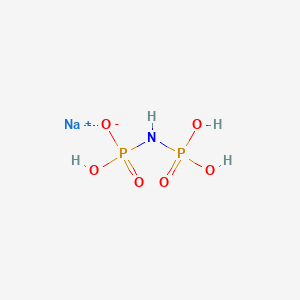
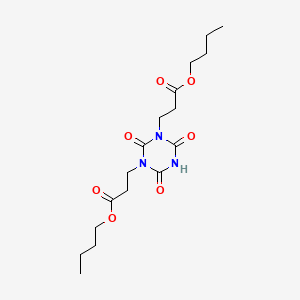
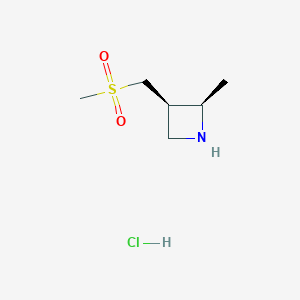
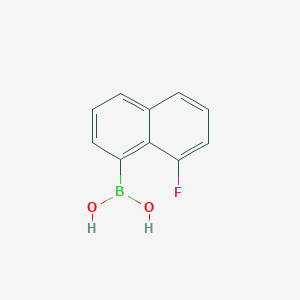

![tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8245954.png)
